molecular formula C37H68N2O13 B021758 Erythromycin oxime CAS No. 13127-18-9

Erythromycin oxime

Cat. No. B021758
CAS RN: 13127-18-9
M. Wt: 748.9 g/mol
InChI Key: KYTWXIARANQMCA-ZTILBQITSA-N
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Description

Erythromycin A oxime is a semi-synthetic analogue of erythromycin. It was developed as a means of overcoming acid lability and improving the oral absorption of erythromycin A while retaining comparable antibacterial potency . The molecular formula of Erythromycin A oxime is C37H67NO14 .


Synthesis Analysis

Erythromycin A oxime is synthesized through compounding hydroxylamine hydrochloride and triethylamine, and the direct synthesis of 9-erythromycin oxime with erythromycin fermenting extract liquid through the steps of synthesizing erythromycin oxime hydrochloride, creating a methanol solution of erythromycin oxime, and creating crystal liquid .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of Erythromycin A oxime is the reaction of erythromycin A with hydroxylamine in the presence of acetic acid . This reaction has been found to produce a number of degradation impurities .

Scientific Research Applications

Therapeutic Agents

Oximes, including Erythromycin A Oxime, are highly bioactive molecules with versatile uses in the medical sector . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . They are also therapeutic agents against organophosphate (OP) poisoning .

Antimicrobial Activity

Erythromycin A Oxime has been indicated to possess antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

Anti-Inflammatory Activity

Oximes, including Erythromycin A Oxime, have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of various inflammatory conditions.

Antioxidant Activity

Erythromycin A Oxime has been shown to have antioxidant activity . This means it could potentially be used in the treatment of diseases caused by oxidative stress.

Anticancer Activity

Erythromycin A Oxime has been found to exhibit anticancer activity . This suggests that it could be used in the development of new anticancer drugs.

Treatment of Organophosphate Poisoning

Oximes, including Erythromycin A Oxime, are known to be therapeutic agents against organophosphate (OP) poisoning . This makes them potential candidates for the development of antidotes for OP poisoning.

Kinase Inhibitors

Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests that Erythromycin A Oxime could potentially be used in the treatment of diseases related to these kinases.

Antibiotic Applications

Erythromycin is a well-established macrolide antibiotic used to treat a wide variety of bacterial infections . Erythromycin A Oxime is an important intermediate in the synthesis of Biaxin® (clarithromycin), a second-generation macrolide antibiotic .

Mechanism of Action

Target of Action

The primary target of (9Z)-Erythromycin A Oxime, like other oximes, is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

(9Z)-Erythromycin A Oxime interacts with its target, AChE, by reactivating the enzyme . This is achieved by the oxime’s ability to remove the organophosphorus compound that inhibits AChE . This reactivation allows AChE to continue its role in breaking down acetylcholine, thereby restoring normal nerve function .

Biochemical Pathways

The action of (9Z)-Erythromycin A Oxime affects the biochemical pathway involving acetylcholine. By reactivating AChE, the breakdown of acetylcholine is resumed, which in turn influences the cholinergic pathway that is critical for nerve signal transmission .

Pharmacokinetics

Like other oximes, it is expected to be rapidly absorbed and distributed throughout the body, metabolized, and then excreted .

Result of Action

The result of the action of (9Z)-Erythromycin A Oxime is the restoration of normal nerve function. By reactivating AChE, the enzyme can continue to break down acetylcholine, preventing the accumulation of this neurotransmitter and the subsequent overstimulation of nerves .

Action Environment

The action, efficacy, and stability of (9Z)-Erythromycin A Oxime can be influenced by various environmental factors. These may include the presence of other substances in the body, the pH level, temperature, and the specific characteristics of the organophosphorus compound that the oxime is designed to counteract .

Safety and Hazards

Erythromycin A oxime is intended for research use only and is not intended for diagnostic or therapeutic use . Detailed safety and hazard information is not available in the search results.

Future Directions

There is ongoing research to develop erythromycin derivatives with improved stability in acidic conditions, thereby enhancing erythromycin’s bioavailability while simultaneously reducing its toxicity . New macrocyclic derivatives, which could be more potent and less prone to escape bacterial resistance mechanisms, are also continuously evaluated .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWXIARANQMCA-PGYIPVOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin oxime

CAS RN

134931-01-4, 13127-18-9
Record name Erythromycin, 9-oxime, (9Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134931-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin, 9-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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